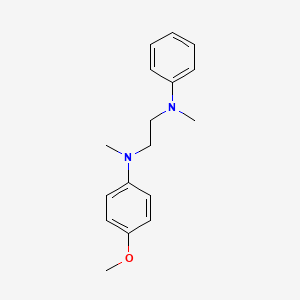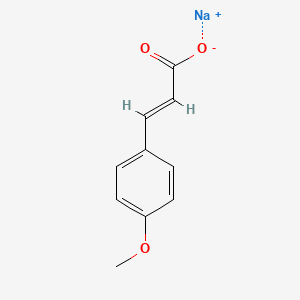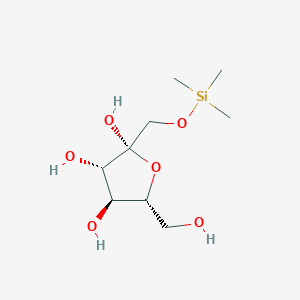
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-((trimethylsilyloxy)methyl)tetrahydrofuran-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl-D(-)fructose is a derivative of D-fructose, a ketohexose sugar. The compound is characterized by the presence of trimethylsilyl groups, which are functional groups consisting of three methyl groups bonded to a silicon atom. These groups are often used in organic chemistry to protect hydroxyl groups during chemical reactions, making the compound more volatile and amenable to analysis by techniques such as gas chromatography and mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl-D(-)fructose typically involves the silylation of D-fructose. This process can be carried out using reagents such as trimethylsilyl chloride or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). The reaction is usually conducted in an anhydrous solvent like pyridine or acetonitrile, under mild conditions to prevent degradation of the sugar .
Industrial Production Methods: In an industrial setting, the production of trimethylsilyl-D(-)fructose can be automated to enhance efficiency and reproducibility. Automated systems use robotic autosamplers to add reagents, stir, heat, and inject samples into the gas chromatography system. This method reduces human intervention and improves the stability of the derivatized product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl-D(-)fructose primarily undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trimethylsilyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of trimethylsilyl-D(-)fructose include trimethylsilyl chloride, MSTFA, and other silylating agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Major Products: The major products formed from the reactions of trimethylsilyl-D(-)fructose are typically other silylated derivatives or compounds where the trimethylsilyl groups have been replaced by other functional groups .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl-D(-)fructose is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a derivatizing agent to make compounds more volatile for analysis by gas chromatography and mass spectrometry. In biology, it is used in metabolomics studies to analyze metabolic changes in biological systems .
In medicine, trimethylsilyl-D(-)fructose can be used to study carbohydrate metabolism and the effects of various treatments on metabolic pathways. In industry, it is used in the production of various silylated compounds and as a reagent in organic synthesis .
Wirkmechanismus
The mechanism by which trimethylsilyl-D(-)fructose exerts its effects is primarily through the protection of hydroxyl groups. The trimethylsilyl groups prevent unwanted side reactions by temporarily blocking reactive sites on the molecule. This allows for more controlled and specific chemical reactions to occur .
Molecular Targets and Pathways: The primary molecular targets of trimethylsilyl-D(-)fructose are the hydroxyl groups on the sugar molecule. By protecting these groups, the compound can influence various metabolic pathways, particularly those involving carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to trimethylsilyl-D(-)fructose include other silylated sugars such as trimethylsilyl-D-glucose and trimethylsilyl-D-galactose. These compounds also feature trimethylsilyl groups and are used for similar purposes in chemical analysis and synthesis .
Uniqueness: What sets trimethylsilyl-D(-)fructose apart from its counterparts is its specific structure as a ketohexose, which imparts unique reactivity and stability. This makes it particularly useful in studies involving ketose sugars and their metabolic pathways .
Eigenschaften
Molekularformel |
C9H20O6Si |
|---|---|
Molekulargewicht |
252.34 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-(trimethylsilyloxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)14-5-9(13)8(12)7(11)6(4-10)15-9/h6-8,10-13H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
InChI-Schlüssel |
BFFVDQKQNBBUDO-LURQLKTLSA-N |
Isomerische SMILES |
C[Si](C)(C)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
C[Si](C)(C)OCC1(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

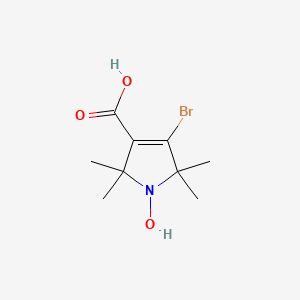
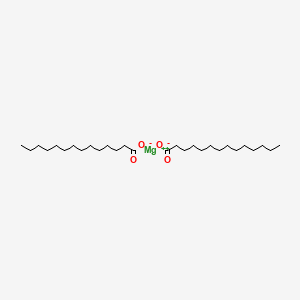
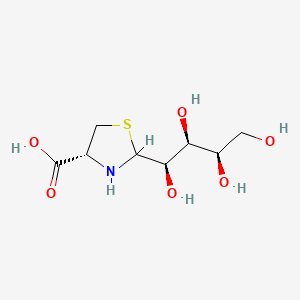

![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)


